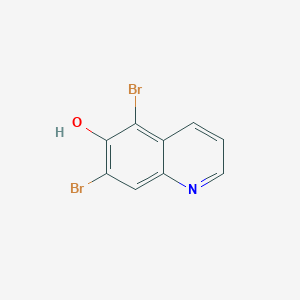![molecular formula C106H168Br2F2N2O6 B12854407 (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)
(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated indole groups and a furobenzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, which are then halogenated using bromine and fluorine reagents. The final step involves the condensation of these halogenated indoles with the furobenzofuran core under specific reaction conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the halogenated indole groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its halogenated indole groups may interact with specific proteins or enzymes, providing insights into their functions.
Medicine
In medicine, (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its halogenated structure may impart desirable characteristics such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione involves its interaction with specific molecular targets. The halogenated indole groups may bind to proteins or enzymes, altering their activity. This interaction can modulate various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione stands out due to its complex structure and multiple halogenated groups. These features may confer unique reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C106H168Br2F2N2O6 |
|---|---|
Peso molecular |
1764.3 g/mol |
Nombre IUPAC |
(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C106H168Br2F2N2O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-85(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-81-111-101-87(77-79-91(107)99(101)109)95(103(111)113)97-89-83-94-90(84-93(89)117-105(97)115)98(106(116)118-94)96-88-78-80-92(108)100(110)102(88)112(104(96)114)82-70-76-86(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-80,83-86H,5-76,81-82H2,1-4H3/b97-95+,98-96+ |
Clave InChI |
PVZPCXJSHWSVHL-UVXJWRASSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)/C(=C\3/C4=CC5=C(C=C4OC3=O)/C(=C\6/C7=C(C(=C(C=C7)Br)F)N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)/C(=O)O5)/C1=O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)C(=C3C4=CC5=C(C=C4OC3=O)C(=C6C7=C(C(=C(C=C7)Br)F)N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)C(=O)O5)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
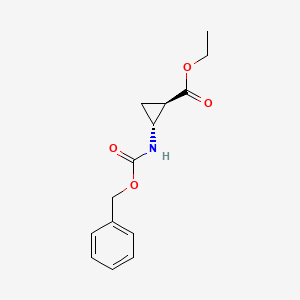
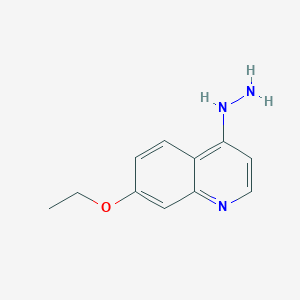
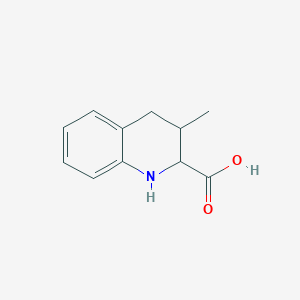
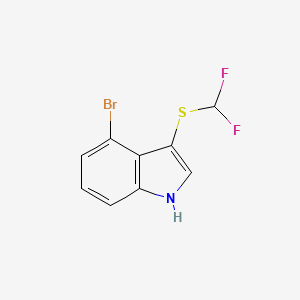
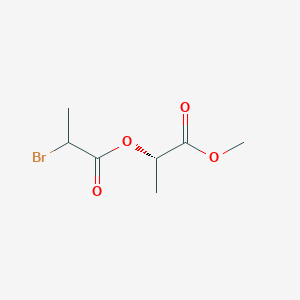
![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
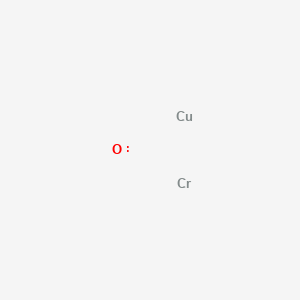
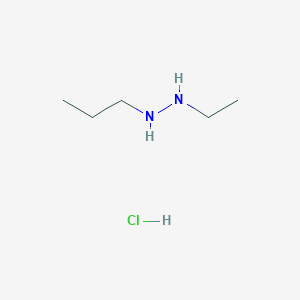
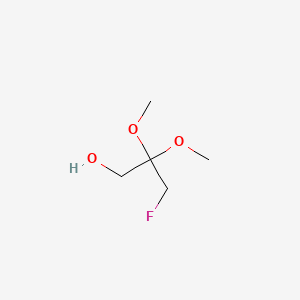


![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
